3-benzyl-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
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Overview
Description
3-benzyl-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a valuable compound in medicinal chemistry.
Preparation Methods
The synthesis of 3-benzyl-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can be achieved through a one-pot catalyst-free procedure at room temperature. This method involves the reaction of dibenzoylacetylene with triazole derivatives . The reaction conditions are mild, and the yields are excellent, making this method efficient and straightforward for the preparation of novel functionalized triazolothiadiazines .
Chemical Reactions Analysis
3-benzyl-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-benzyl-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has been extensively studied for its potential applications in various fields of scientific research. In chemistry, it serves as a valuable intermediate for the synthesis of other heterocyclic compounds. In biology and medicine, it has shown promising activities as an anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitor . These diverse pharmacological activities make it a compound of interest for drug design and development .
Mechanism of Action
The mechanism of action of 3-benzyl-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets and pathways. The compound’s ability to form hydrogen bonds and interact with different target receptors contributes to its bioactive profile . The exact molecular targets and pathways involved depend on the specific pharmacological activity being studied.
Comparison with Similar Compounds
3-benzyl-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can be compared with other similar compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines, 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines, and 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines . These compounds share a similar core structure but differ in their substituents and specific pharmacological activities. The unique combination of a benzyl group and a fluorophenyl group in this compound contributes to its distinct pharmacological profile .
Properties
Molecular Formula |
C17H13FN4S |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
3-benzyl-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C17H13FN4S/c18-14-8-6-13(7-9-14)15-11-23-17-20-19-16(22(17)21-15)10-12-4-2-1-3-5-12/h1-9H,10-11H2 |
InChI Key |
YLDLLMKSDOSXMN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN2C(=NN=C2S1)CC3=CC=CC=C3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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